molecular formula C12H17ClN4O6 B12688169 alpha,epsilon-Diamino-2,4-dinitrobenzenehexanoic acid monohydrochloride CAS No. 94481-40-0

alpha,epsilon-Diamino-2,4-dinitrobenzenehexanoic acid monohydrochloride

Cat. No.: B12688169
CAS No.: 94481-40-0
M. Wt: 348.74 g/mol
InChI Key: VWUJKKUYDZOKRG-UHFFFAOYSA-N
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Description

Alpha,epsilon-Diamino-2,4-dinitrobenzenehexanoic acid monohydrochloride: is a complex organic compound with the molecular formula C12H17ClN4O6 and a molecular weight of 348.73958 g/mol . This compound is characterized by the presence of both amino and nitro functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha,epsilon-Diamino-2,4-dinitrobenzenehexanoic acid monohydrochloride typically involves multi-step organic reactions The process begins with the nitration of benzene derivatives to introduce nitro groups at specific positionsThe final step involves the formation of the hexanoic acid chain and the addition of the hydrochloride group to stabilize the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Alpha,epsilon-Diamino-2,4-dinitrobenzenehexanoic acid monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution reagents: Such as halogens (Cl2, Br2) or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction may produce additional amino groups .

Scientific Research Applications

Alpha,epsilon-Diamino-2,4-dinitrobenzenehexanoic acid monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of alpha,epsilon-Diamino-2,4-dinitrobenzenehexanoic acid monohydrochloride involves its interaction with specific molecular targets. The compound’s amino and nitro groups can form hydrogen bonds and electrostatic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha,epsilon-Diamino-2,4-dinitrobenzenehexanoic acid monohydrochloride is unique due to its combination of amino, nitro, and hexanoic acid groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

94481-40-0

Molecular Formula

C12H17ClN4O6

Molecular Weight

348.74 g/mol

IUPAC Name

2,6-diamino-6-(2,4-dinitrophenyl)hexanoic acid;hydrochloride

InChI

InChI=1S/C12H16N4O6.ClH/c13-9(2-1-3-10(14)12(17)18)8-5-4-7(15(19)20)6-11(8)16(21)22;/h4-6,9-10H,1-3,13-14H2,(H,17,18);1H

InChI Key

VWUJKKUYDZOKRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(CCCC(C(=O)O)N)N.Cl

Origin of Product

United States

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